2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

medicinal chemistry scaffold diversification N‑acetyl benzoxazine

2-(4-Acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid (CAS 1955540‑12‑1) is a functionalized dihydro‑1,4‑benzoxazine derivative featuring an N‑4 acetyl substituent and a carboxymethyl group at the 3‑position. With a molecular weight of 235.24 Da, computed XLogP3‑AA of 0.6, and a topological polar surface area of 66.8 Ų, this compound resides in lead‑like chemical space, making it an ideal core scaffold for target‑focused library synthesis and SAR exploration. Its dual functionality – a carboxylic acid handle for amide/ester coupling and an N‑acetyl group amenable to further derivatization – enables efficient parallel synthesis of diverse benzoxazine‑based compound collections. Supplied at ≥95% purity and intended exclusively for R&D use, this building block addresses the need for a consistent, well‑characterized intermediate in medicinal chemistry programs targeting aldose reductase, HDACs, and kinases.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 1955540-12-1
Cat. No. B1446233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
CAS1955540-12-1
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCC(=O)N1C(COC2=CC=CC=C21)CC(=O)O
InChIInChI=1S/C12H13NO4/c1-8(14)13-9(6-12(15)16)7-17-11-5-3-2-4-10(11)13/h2-5,9H,6-7H2,1H3,(H,15,16)
InChIKeyQCORMYLHWAXXBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid (CAS 1955540-12-1) – Chemical Identity, Scaffold Class, and Procurement-Relevant Physicochemical Baseline


2-(4-Acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid (CAS 1955540-12-1) is a functionalized dihydro‑1,4‑benzoxazine derivative bearing an N‑4 acetyl substituent and a carboxymethyl group at the 3‑position of the oxazine ring [1]. The compound has molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g·mol⁻¹ . Computed physicochemical descriptors reported in PubChem include an XLogP3-AA of 0.6, a topological polar surface area of 66.8 Ų, a hydrogen‑bond donor count of 1, a hydrogen‑bond acceptor count of 4, and two rotatable bonds [2]. The scaffold belongs to the privileged 1,4‑benzoxazine family, which is widely exploited in medicinal chemistry for targets such as aldose reductase, HDACs, and kinases [3]. Commercially, the compound is supplied at ≥95% purity by multiple vendors and is intended exclusively for research and development use .

Why Generic Substitution of 2-(4-Acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid with Structurally Related Benzoxazine Acetic Acids Is Not Straightforward


Within the 1,4‑benzoxazine acetic acid chemotype, even minor structural variations — the position of the acetic acid tether (C‑2 vs. C‑3), the nature of the N‑4 substituent (acetyl vs. alkyl vs. sulfonyl), and the oxidation state of the oxazine ring — produce large shifts in target affinity, selectivity, and physicochemical properties [1]. For example, aldose reductase inhibitory activity in the 1,4‑benzoxazine‑2‑acetic acid series is exquisitely sensitive to the substitution pattern on the oxazine ring and the N‑4 position, with IC₅₀ values spanning from nanomolar to inactive upon small structural changes [2]. Similarly, the presence of an N‑acetyl group in the related dihydrobenzoxazine antitumor agent FK973 is essential for its metabolic activation and DNA cross‑linking potency [3]. These precedents indicate that 2‑(4‑acetyl‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑3‑yl)acetic acid cannot be assumed to be functionally interchangeable with des‑acetyl, N‑alkyl, or regioisomeric analogs without direct comparative data.

Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence for 2-(4-Acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid (1955540-12-1)


N‑4 Acetyl Substitution: Scaffold Differentiation from Des‑Acetyl and N‑Alkyl Benzoxazine Acetic Acid Analogs

The compound carries an N‑4 acetyl group on the dihydrobenzoxazine ring, distinguishing it from the des‑acetyl parent 2‑(3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑3‑yl)acetic acid and from N‑alkyl analogs such as 2‑(4‑methyl‑3,4‑dihydro‑2H‑1,4‑benzoxazin‑3‑yl)acetic acid and 2‑(4‑ethyl‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑3‑yl)acetic acid (CAS 1955523‑35‑9) [1]. In the broader dihydrobenzoxazine class, N‑acetylation is known to modulate hydrogen‑bonding capacity, lipophilicity, and metabolic stability; for instance, the N‑acetyl moiety of FK973 is indispensable for its bioreductive activation and DNA cross‑linking antitumor activity [2]. The computed XLogP3‑AA of 0.6 for 1955540‑12‑1 reflects moderate hydrophilicity relative to N‑alkyl congeners, which typically exhibit higher logP values due to absence of the polar acetyl carbonyl [3].

medicinal chemistry scaffold diversification N‑acetyl benzoxazine

Regioisomeric Differentiation: Acetic Acid at C‑3 vs. Carboxylic Acid at C‑2 of the Benzoxazine Ring

2‑(4‑Acetyl‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑3‑yl)acetic acid places the acetic acid side chain at the 3‑position of the oxazine ring, whereas the closely related compound 4‑acetyl‑3,4‑dihydro‑2H‑1,4‑benzoxazine‑2‑carboxylic acid (CAS 92288‑75‑0) has the carboxylic acid directly attached at the 2‑position . This regioisomeric difference alters the spatial relationship between the acid group and the N‑acetyl moiety, which can significantly impact target binding. In the 1,4‑benzoxazine‑2‑acetic acid aldose reductase inhibitor series, moving the acetic acid tether from the 2‑position to the 4‑position of the oxazine ring (or modifying chain length) resulted in >10‑fold changes in inhibitory potency [1].

regioisomer comparison benzoxazine acetic acid carboxylic acid position

Computed Physicochemical Profile vs. 3‑Oxo‑Dihydrobenzoxazine Acetic Acid Analogs

The target compound is a non‑oxidized dihydrobenzoxazine (saturated at C‑2/C‑3), contrasting with 3‑oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazine acetic acid derivatives that contain a lactam carbonyl at the 3‑position. The absence of the 3‑oxo group in 1955540‑12‑1 reduces hydrogen‑bond acceptor count by one and eliminates the planarizing effect of the sp² center. Computed properties for 1955540‑12‑1 include XLogP3‑AA = 0.6, TPSA = 66.8 Ų, and 2 rotatable bonds, whereas the representative 3‑oxo analog 2‑(3‑oxo‑2,3‑dihydro‑4H‑1,4‑benzoxazin‑4‑yl)acetic acid (CAS 26494‑55‑3, MW 207.18) has a lower molecular weight and a different H‑bond profile [1].

physicochemical comparison drug-likeness benzoxazine building block

Commercially Verified Purity Benchmark of ≥95% Enabling Reproducible SAR Studies

Multiple reputable vendors including AKSci (Cat. 2631EC) and Ambeed (Cat. A1084662) specify a minimum purity of 95% for 2‑(4‑acetyl‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑3‑yl)acetic acid . This purity level is standard for research‑grade benzoxazine acetic acid building blocks and is adequate for reproducible structure–activity relationship (SAR) studies, biochemical assays, and synthetic derivatization. In contrast, some closely related analogs such as 4‑acetyl‑3,4‑dihydro‑2H‑1,4‑benzoxazine‑2‑carboxylic acid are offered at 97% purity by certain suppliers , representing a marginal purity advantage that may be relevant for assays with stringent purity requirements.

purity specification quality control reproducibility

Known Biological Precedent for N‑Acetyl Dihydrobenzoxazines: Antitumor and Enzyme Inhibitory Activity in Structurally Related Compounds

Although no primary literature reports biological data specifically for 2‑(4‑acetyl‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑3‑yl)acetic acid (1955540‑12‑1), the N‑acetyl dihydrobenzoxazine substructure has established pharmacological precedent. The N‑acetyl dihydrobenzoxazine FK973 (11‑acetyl‑8‑carbamoyloxymethyl‑4‑formyl‑14‑oxa‑1,11‑diazatetracyclo[7.4.1.0²,⁷.0¹⁰,¹²]tetradeca‑2,4,6‑trien‑6,9‑diyl diacetate) demonstrated potent in vitro cytotoxicity against L1210 leukemia cells and in vivo antitumor activity in murine xenograft models, with its N‑acetyl group essential for bioreductive activation [1]. Additionally, 1,4‑benzoxazine‑2‑acetic acid derivatives (including N‑substituted variants) were developed as aldose reductase inhibitors with IC₅₀ values in the nanomolar to micromolar range [2]. These class‑level data support the hypothesis that the N‑acetyl‑benzoxazine‑acetic acid architecture may engage similar biological targets.

antitumor aldose reductase inhibition N‑acetyl benzoxazine pharmacology

Highest‑Confidence Research and Industrial Application Scenarios for 2-(4-Acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid (1955540-12-1)


Medicinal Chemistry: Benzoxazine Library Enumeration and SAR Exploration at the N‑4 Position

The compound serves as a key intermediate or screening candidate in medicinal chemistry programs exploring the structure–activity relationships (SAR) of N‑4‑substituted dihydrobenzoxazine acetic acids. Its N‑acetyl group provides a distinct hydrogen‑bonding and lipophilicity profile (XLogP3‑AA = 0.6) compared to N‑alkyl or N‑sulfonyl analogs [1]. The established biological precedent for N‑acetyl dihydrobenzoxazines in aldose reductase inhibition and antitumor activity supports prioritization of this scaffold in target‑focused library synthesis [2][3].

Chemical Biology: Probe Development Exploiting the N‑Acetyl Dihydrobenzoxazine Pharmacophore

Given that the N‑acetyl group is essential for the bioreductive activation and antitumor activity of the related dihydrobenzoxazine FK973 [3], 1955540‑12‑1 may be investigated as a minimalist probe to dissect the contribution of the N‑acetyl‑benzoxazine‑acetic acid core to target engagement, metabolic stability, and cellular permeability. The computed moderate lipophilicity (XLogP3‑AA 0.6) and low molecular weight (235.24 Da) are consistent with lead‑like chemical space [1].

Synthetic Methodology Development: Use as a Functionalized Building Block for Parallel Synthesis

The compound's dual functionality — a carboxylic acid handle for amide/ester coupling and an N‑acetyl group amenable to further modification or use as a directing group — makes it a versatile building block for parallel synthesis of benzoxazine‑focused compound libraries. The commercial availability at ≥95% purity from multiple suppliers ensures accessibility for high‑throughput chemistry workflows .

Analytical Reference Standard: Procurement for Method Development and Quality Control

With a defined CAS number (1955540‑12‑1), molecular formula (C₁₂H₁₃NO₄), and consistent purity specification (≥95%), this compound can serve as an analytical reference standard for HPLC, LC‑MS, or NMR method development in laboratories working with benzoxazine acetic acid derivatives . The availability of SDS documentation from suppliers further supports safe handling protocols .

Quote Request

Request a Quote for 2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.